

# Avenacein Y: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avenacein Y

Cat. No.: B1666146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avenacein Y**, also known by its synonym Lateropyrone, is a heterocyclic metabolite produced by various species of the fungus *Fusarium*, notably *Fusarium avenaceum*.<sup>[1]</sup> This compound has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a detailed examination of the chemical structure and stereochemical aspects of **Avenacein Y**, drawing from available spectroscopic and crystallographic data.

## Chemical Structure

The molecular formula of **Avenacein Y** is  $C_{15}H_{10}O_8$ , with a molecular weight of 318.23 g/mol. Its systematic IUPAC name is methyl 5,9-dihydroxy-2-methyl-4,6-dioxo-4H,6H-pyrano[3,4-g]chromene-8-carboxylate. The core of the molecule consists of a linearly fused tricyclic ring system, a pyrano[3,4-g]chromene, which is substituted with methyl, hydroxyl, and methyl carboxylate groups.

The initial structural elucidation of a related compound, Lateropyrone, was reported in 1984, based on the X-ray crystal structure of its dimethyl derivative. However, an amended structure for Lateropyrone, and by extension **Avenacein Y**, was later proposed by Gorst-Allman, C.P. et

al. in 1986, highlighting the complexity of accurately determining the structure of this natural product.<sup>[1]</sup>

Caption: Chemical Structure of **Avenacein Y**.

## Stereochemistry

The stereochemistry of **Avenacein Y** has not been definitively established in publicly accessible literature. The molecular structure contains several chiral centers, implying the existence of multiple stereoisomers. However, without specific experimental data from techniques such as chiral chromatography, polarimetry, or stereoselective synthesis, the absolute configuration of the naturally occurring enantiomer remains unknown. The determination of the precise three-dimensional arrangement of atoms is a critical area for future research to fully understand its biological activity and potential for drug development.

## Data Presentation

A comprehensive summary of quantitative data for **Avenacein Y**, including  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and coupling constants, is crucial for its unequivocal identification and characterization. Unfortunately, detailed, publicly available datasets from spectroscopic analyses are scarce. The primary reference for the amended structure by Gorst-Allman et al. (1986) in the South African Journal of Chemistry is the most likely source for this critical data. Researchers are encouraged to consult this publication for in-depth information.

## Experimental Protocols

The isolation and structural elucidation of **Avenacein Y** typically involves a series of chromatographic and spectroscopic techniques.

### Isolation

- **Fungal Culture and Extraction:** Fusarium species are cultivated on a suitable solid or liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents, such as ethyl acetate or methanol, to isolate the secondary metabolites.
- **Chromatographic Purification:** The crude extract is subjected to multiple rounds of chromatography to purify **Avenacein Y**. This may include:

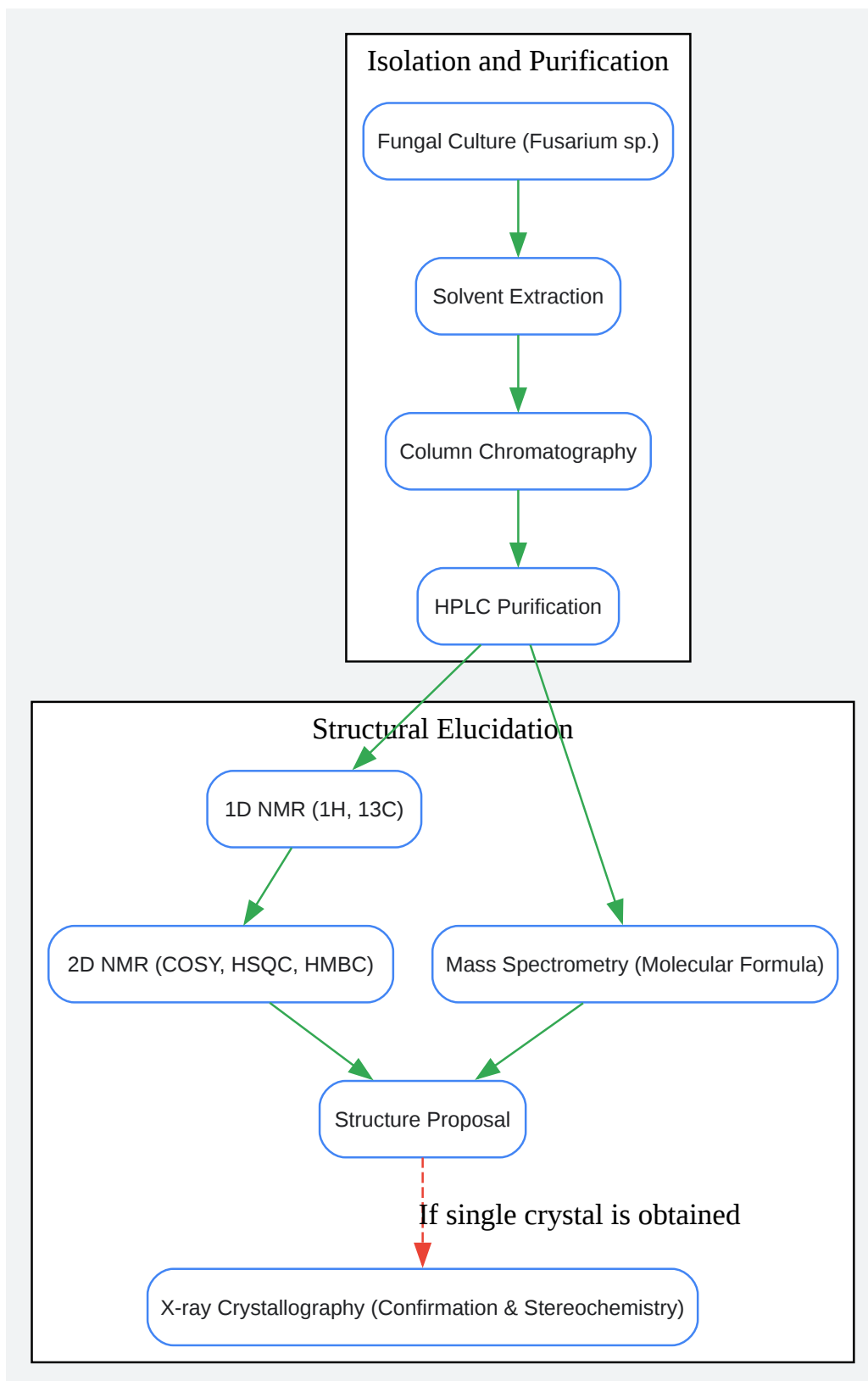
- Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
- High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the compound in high purity.

## Structural Elucidation

The determination of the chemical structure of **Avenacein Y** relies on a combination of the following spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To identify the types and connectivity of protons in the molecule.
  - $^{13}\text{C}$  NMR: To determine the number and types of carbon atoms.
  - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall molecular structure.
- X-ray Crystallography: When a suitable single crystal of the compound can be obtained, this technique provides the most definitive three-dimensional structure, including the relative stereochemistry.

The logical workflow for the structural elucidation of a natural product like **Avenacein Y** is depicted below.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the isolation and structural elucidation of **Avenacein Y**.

## Conclusion

**Avenacein Y** is a complex natural product with a defined planar chemical structure. However, critical data regarding its stereochemistry and detailed quantitative NMR analysis are not widely available in the public domain. The definitive assignment of its absolute configuration and a complete spectroscopic characterization are essential next steps for the scientific community. This will enable a deeper understanding of its biosynthesis, biological function, and potential applications in medicine and agriculture. Researchers are directed to the foundational work on Lateropyrone for more detailed experimental insights.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Avenacein Y: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666146#avenacein-y-chemical-structure-and-stereochemistry>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)